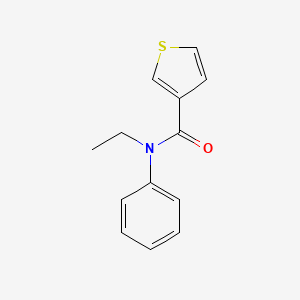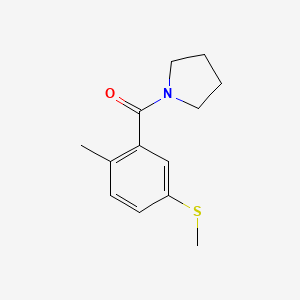
(2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone, also known as 5-MeO-MET, is a synthetic compound that belongs to the tryptamine class of drugs. It is a potent psychedelic substance that has been used for scientific research purposes. The chemical structure of 5-MeO-MET is similar to that of other tryptamine compounds, such as psilocybin and DMT.
作用机制
The mechanism of action of (2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone is not fully understood, but it is believed to involve the activation of the serotonin 5-HT2A receptor. This receptor is known to be involved in the regulation of mood, cognition, and perception. Activation of this receptor by (2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone is thought to lead to the release of neurotransmitters such as dopamine and serotonin, which can cause changes in brain function and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone are varied and complex. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiration rate. It can also cause alterations in brain function, including changes in perception, thought, and emotion. These effects are thought to be due to the activation of the serotonin 5-HT2A receptor by (2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone.
实验室实验的优点和局限性
One advantage of using (2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone in lab experiments is its potency and selectivity for the serotonin 5-HT2A receptor. This makes it a useful tool for investigating the role of this receptor in brain function and behavior. However, one limitation of using this compound is its potential for causing adverse effects, such as changes in heart rate and blood pressure. Careful dosing and monitoring is necessary to ensure the safety of study participants.
未来方向
There are several future directions for research on (2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone. One area of interest is its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression and anxiety. Another area of interest is its use as a tool for investigating the neural basis of consciousness and altered states of consciousness. Further research is needed to fully understand the effects of this compound and its potential applications.
合成方法
The synthesis of (2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone involves the reaction of 5-methylthiophene-2-carboxylic acid with methylamine to form the corresponding amide. This amide is then reduced using sodium borohydride to yield the final product, (2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone. The synthesis of this compound is relatively straightforward and can be achieved using standard laboratory techniques.
科学研究应用
(2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone has been used extensively in scientific research to investigate its effects on the brain and behavior. It is known to interact with the serotonin receptors in the brain, which are responsible for regulating mood, cognition, and perception. Studies have shown that (2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone can induce profound alterations in consciousness, including changes in perception, thought, and emotion.
属性
IUPAC Name |
(2-methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-10-5-6-11(16-2)9-12(10)13(15)14-7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPVMDQFZVRECU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-5-methylsulfanylphenyl)-pyrrolidin-1-ylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-ethynylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473789.png)

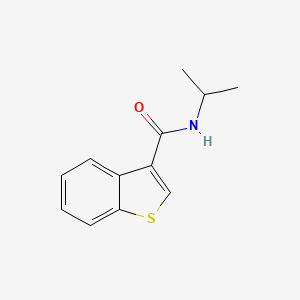
![morpholin-4-yl-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7473824.png)

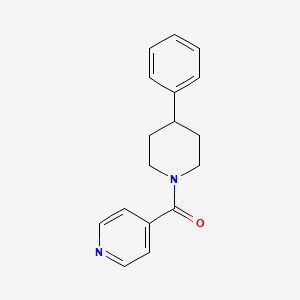
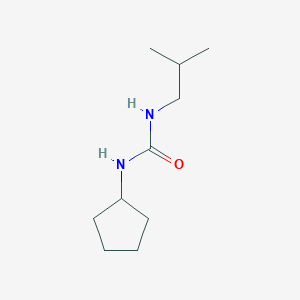
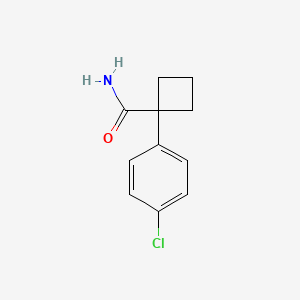



![1-[4-(2,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473877.png)
![[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B7473884.png)
